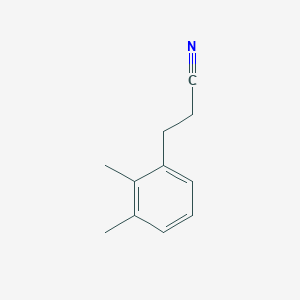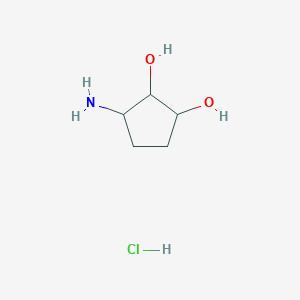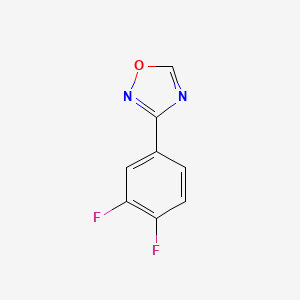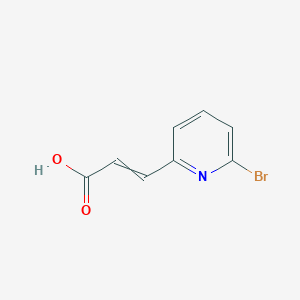
3-(2,3-Dimethylphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a derivative of propanenitrile, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)propanenitrile typically involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the ammoxidation of 2,3-dimethylpropylbenzene. This process involves the reaction of the starting material with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures.
化学反応の分析
Types of Reactions
3-(2,3-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(2,3-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,3-Dimethylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(2,3-Dimethylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,3-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aromatic ring and methyl substituents can also affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar chemical properties.
Acetonitrile: Another aliphatic nitrile, commonly used as a solvent.
Butyronitrile: A longer-chain aliphatic nitrile with different physical properties.
Uniqueness
3-(2,3-Dimethylphenyl)propanenitrile is unique due to the presence of the dimethyl-substituted aromatic ring, which imparts distinct chemical and physical properties compared to other nitriles. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(2,3-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7H2,1-2H3 |
InChIキー |
VODYLZTYIBTABE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)


![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)


![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)
![[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B12445973.png)
![(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12445981.png)

